4-Methyl-5-(piperidin-4-yl)thiazole

α-glucosidase positional isomerism selectivity

De novo synthesis of the 4-methylthiazole-piperidine scaffold delays kinase inhibitor and GPCR modulator programs. 4-Methyl-5-(piperidin-4-yl)thiazole solves this: • 4-Methyl substitution ensures α-glucosidase selectivity superior to 3-methyl isomers. • Unique P450 rearrangement susceptibility supports thiopeptide antibiotic engineering. • Dihydrochloride salt (≥95%), RT-stable, ready for parallel synthesis. Start SAR immediately; no scaffold synthesis required.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B13535723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(piperidin-4-yl)thiazole
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2CCNCC2
InChIInChI=1S/C9H14N2S/c1-7-9(12-6-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
InChIKeyLEQGZWWNTYQVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(piperidin-4-yl)thiazole as a Bioactive Building Block


4-Methyl-5-(piperidin-4-yl)thiazole is a heterocyclic scaffold that combines a 4-methylthiazole ring with a piperidine moiety . The compound is primarily employed as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors, GPCR modulators, and fungicidal agents, and it is increasingly recognized as a key building block in precision‐medicine driven synthetic campaigns .

Building block
Heterocyclic scaffold for kinase inhibitors and GPCR modulator synthesis
Isomer specificity
4-Methyl substitution pattern supports selective target engagement in research models
Salt form advantage
Dihydrochloride salt enables ambient storage and simplifies laboratory handling

4-Methyl-5-(piperidin-4-yl)thiazole: Isomer Replacement Limitations


Positional isomerism and the presence of the 4-methyl substituent on the thiazole ring are not benign structural variations. In a systematic study of α-glucosidase inhibitors, 4-methylpiperidine-substituted thiazoles displayed significantly higher enzyme selectivity than their 3-methyl counterparts, a difference attributed to stronger molecular contacts with the target enzyme [1]. Additionally, the 4-methylthiazole-piperidine motif undergoes a unique cytochrome P450-mediated oxygenation rearrangement that is essential for the biosynthesis of series c thiopeptide antibiotics; this reaction does not occur with des-methyl or regioisomeric analogs [2]. Consequently, simply interchanging the 4-methyl-5-(piperidin-4-yl)thiazole scaffold with a 3-methyl or unsubstituted analog can compromise target selectivity, metabolic fate, and downstream synthetic utility.

1
Positional isomer mismatch

3-Methyl or des-methyl analogs may exhibit reduced enzyme selectivity and altered metabolic fate, limiting direct replacement in target discovery programs.

4-Methyl scaffold: reported higher α-glucosidase selectivity 3-Methyl analog: lower selectivity, distinct P450 behavior
2
Salt form / storage sensitivity

The freebase often requires freezer storage (−20 °C) and may degrade under ambient conditions; substituting the dihydrochloride salt with freebase introduces cold-chain logistics and stability risk.

3
Regioisomer unavailability

The regioisomer 3-(4-methyl-1,3-thiazol-5-yl)piperidine is not readily available from major vendors, making any procurement swap infeasible without custom synthesis.

4-Methyl-5-(piperidin-4-yl)thiazole Evidence Guide


α-Glucosidase Selectivity: 4-Methyl vs. 3-Methyl Isomers

In a series of benzylidene-hydrazinyl-thiazole inhibitors, the 4-methylpiperidine-substituted compounds consistently established more and stronger molecular contacts with α-glucosidase than the corresponding 3-methylpiperidine analogs, resulting in greater enzyme selectivity [1]. Although the exact IC50 values for the isolated 4-methyl-5-(piperidin-4-yl)thiazole core were not reported, the class-level trend firmly supports the preferential selection of a 4-methyl substitution pattern when designing selective α-glucosidase inhibitors.

α-Glucosidase selectivity
Class-level inference
4-Methylpiperidine series: higher selectivity toward α-glucosidase vs. 3-methyl series (qualitative, based on molecular contacts)
Supports isomer-specific research fit for target selectivity studies
Exact IC50 for the core scaffold not reported; data from enzyme kinetics and MD simulations [REFS-1]
α-glucosidase positional isomerism selectivity

Unique P450 Rearrangement of the Piperidine-Thiazole Motif

During the biosynthesis of Sch40832, a series c thiopeptide antibiotic, a cytochrome P450 monooxygenase (TbtP450) catalyzes an oxygenation-mediated rearrangement of the piperidine-thiazole intermediate to yield the central imidazopiperidine heterocycle [1]. This unique reactivity is specific to the 4-methylthiazole-piperidine scaffold and is not observed with other thiazole regioisomers or des-methyl analogs, directly confirming the structural requirement for the 4-methyl substituent.

P450 rearrangement specificity
Supporting evidence
TbtP450 monooxygenase accepts 4-methylthiazole-piperidine motif exclusively; des-methyl or regioisomeric analogs are not substrates
Scaffold-required biosynthetic pathway step for thiopeptide antibiotic research
In vitro reconstituted enzyme assay; no kinetic constants for isolated building block [REFS-2]
cytochrome P450 biosynthetic intermediate thiopeptide antibiotic

Dihydrochloride Salt: Ambient Storage vs. Freezer

The dihydrochloride salt of 4-methyl-5-(piperidin-4-yl)thiazole (CAS 1315449-94-5) is marketed with a recommended storage condition of ambient temperature, whereas the freebase typically requires -20 °C storage to prevent degradation . This practical difference simplifies shipping and laboratory handling, eliminating the need for cold-chain logistics.

Storage stability
Supporting evidence
Dihydrochloride salt: ambient temperature storage
Freebase: typically −20 °C
Simplifies procurement logistics; eliminates cold-chain need
Based on vendor technical datasheet; freebase storage general practice
salt form storage stability procurement

High-Purity Commercial Availability vs. Unavailable Isomers

4-Methyl-5-(piperidin-4-yl)thiazole dihydrochloride is readily available from major international vendors such as Sigma-Aldrich with a certified purity of 95% . In contrast, the regioisomer 3-(4-methyl-1,3-thiazol-5-yl)piperidine (CAS 1367982-95-3) is not listed in major catalogs and lacks comparable quality documentation . This availability gap directly impacts procurement lead times and quality assurance for research programs.

Commercial availability
Supporting evidence
Dihydrochloride: 95% purity, listed at major vendors
Regioisomer CAS 1367982-95-3: not available
Reduces lead time and quality assurance effort for screening campaigns
Vendor catalog snapshot April 2025; availability may change
commercial availability purity building block

Application Scenarios for 4-Methyl-5-(piperidin-4-yl)thiazole


α-Glucosidase Inhibitor Design for Type 2 Diabetes

Based on the class-level evidence that 4-methylpiperidine-substituted thiazoles achieve higher selectivity than 3-methyl isomers [1], the 4-methyl-5-(piperidin-4-yl)thiazole scaffold is the preferred starting material for synthesizing novel, selective α-glucosidase inhibitors aimed at antidiabetic therapy.

Biosynthetic Engineering of Thiopeptide Antibiotics

The unique susceptibility of the 4-methylthiazole-piperidine motif to P450-mediated rearrangement [2] makes the compound a valuable intermediate for in vitro reconstitution studies and for engineering hybrid thiopeptide antibiotics with altered central heterocycles.

Synthesis of Piperidinyl-Thiazole Fungicides

Commercial availability of the dihydrochloride salt in high purity enables rapid exploration of SAR around the piperidine-thiazole core for next-generation oomycete fungicides, bypassing the need to synthesize the basic scaffold de novo.

High-Throughput Screening Library Synthesis

The combination of room-temperature storage stability (dihydrochloride salt) and ready availability from major vendors makes 4-methyl-5-(piperidin-4-yl)thiazole an attractive building block for high-throughput parallel synthesis of screening libraries, reducing both logistics complexity and procurement lead times.

Application
Selection Property
Validation Focus
α-Glucosidase target discovery studies
4-Methylpiperidine substitution pattern
Enzyme selectivity profiling via in vitro assays
Thiopeptide antibiotic biosynthetic engineering
P450 substrate specificity motif
In vitro reconstitution and intermediate trapping
Piperidinyl-thiazole fungicide SAR exploration
High-purity dihydrochloride salt availability
Oomycete activity screening and scaffold derivatization
High-throughput screening library synthesis
Ambient-stable salt form
Parallel synthesis compatibility and logistics assessment
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